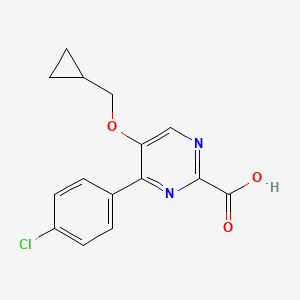
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid
Vue d'ensemble
Description
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring, a cyclopropylmethoxy group, and a carboxylic acid functional group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the chloro-phenyl group: This step often involves a nucleophilic aromatic substitution reaction where a chloro-substituted benzene derivative reacts with the pyrimidine ring.
Attachment of the cyclopropylmethoxy group: This can be accomplished through an etherification reaction using cyclopropylmethanol and an appropriate leaving group.
Introduction of the carboxylic acid group: This step may involve carboxylation reactions or the hydrolysis of ester intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The chloro-phenyl group can be reduced to form phenyl derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various functionalized pyrimidine derivatives.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-phenyl group and the pyrimidine ring are key structural features that enable binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chloro-phenyl)-5-methoxy-pyrimidine-2-carboxylic acid
- 4-(4-Bromo-phenyl)-5-cyclopropylmethoxy-pyrimidine-2-carboxylic acid
- 4-(4-Chloro-phenyl)-5-cyclopropylmethoxy-pyrimidine-2-sulfonic acid
Uniqueness
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H13ClN2O3 |
|---|---|
Poids moléculaire |
304.73 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C15H13ClN2O3/c16-11-5-3-10(4-6-11)13-12(21-8-9-1-2-9)7-17-14(18-13)15(19)20/h3-7,9H,1-2,8H2,(H,19,20) |
Clé InChI |
ZCZQOUIFXFWFGP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=CN=C(N=C2C3=CC=C(C=C3)Cl)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













